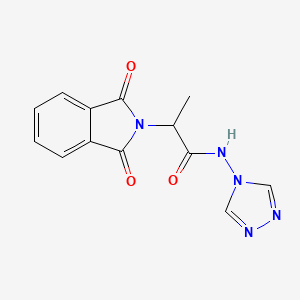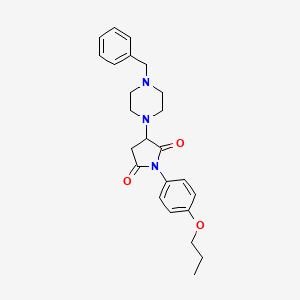![molecular formula C23H23NO2 B5113893 9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5113893.png)
9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5, which plays a crucial role in various neurological and psychiatric disorders. MPEP has been widely used in scientific research to study the pathophysiology of mGluR5-related disorders, as well as to develop potential therapeutic agents.
Mecanismo De Acción
9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole selectively binds to the allosteric site of mGluR5, which leads to the inhibition of receptor activity. This, in turn, reduces the release of glutamate, a neurotransmitter that plays a key role in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole has been shown to have several biochemical and physiological effects, including the reduction of excitotoxicity, the modulation of synaptic plasticity, and the improvement of cognitive function. Studies have also shown that 9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole can reduce the levels of oxidative stress and inflammation, which are associated with various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole has several advantages for lab experiments, including its high selectivity and potency, as well as its ability to penetrate the blood-brain barrier. However, 9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole also has some limitations, including its short half-life and potential off-target effects.
Direcciones Futuras
For the use of 9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole in scientific research include the development of more selective and potent mGluR5 antagonists, the investigation of the role of mGluR5 in other disorders, and the exploration of potential therapeutic applications.
Métodos De Síntesis
9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole can be synthesized through a multi-step reaction starting from 3-methylphenol. The first step involves the conversion of 3-methylphenol to 3-methylphenyl chloroformate, which is then reacted with ethylene glycol to form the corresponding diol. The diol is then reacted with 2-(2-bromoethoxy)ethylamine to yield the desired product, 9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole.
Aplicaciones Científicas De Investigación
9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole has been extensively used in scientific research to study the role of mGluR5 in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Fragile X syndrome, and addiction. Studies have shown that 9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole can effectively block the activity of mGluR5 and reduce the symptoms associated with these disorders.
Propiedades
IUPAC Name |
9-[2-[2-(3-methylphenoxy)ethoxy]ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-18-7-6-8-19(17-18)26-16-15-25-14-13-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,17H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIPTHDQZVCFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[2-[2-(3-Methylphenoxy)ethoxy]ethyl]carbazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5113816.png)
![2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5113819.png)
![5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5113824.png)
![methyl [5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5113837.png)
![3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5113840.png)
![N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5113847.png)

![4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5113885.png)
![2-(4-chlorophenyl)-4-[4-(diethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5113894.png)
![N-ethyl-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5113896.png)
![2-[5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5113897.png)
![2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol](/img/structure/B5113904.png)
![2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5113908.png)
